molecular formula C15H20O4 B1675374 Ludovicin A CAS No. 27740-13-2

Ludovicin A

Cat. No.: B1675374
CAS No.: 27740-13-2
M. Wt: 264.32 g/mol
InChI Key: OAWNDSFRANSMHG-PDIQHLCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ludovicin A is a sesquiterpene lactone (STL) belonging to the eudesmanolide subclass, first isolated from Artemisia ludoviciana subsp. mexicana . It is characterized by a bicyclic eudesmane skeleton with an α-methylene-γ-lactone moiety, a structural feature common to bioactive STLs. This compound has been identified in several Tanacetum species, including T. praeteritum and T. vulgare, and is notable for its cytotoxic properties against cancer cell lines . Prior to 2012, its complete 13C-NMR data were unreported, complicating structural elucidation efforts .

Properties

CAS No.

27740-13-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2S,6S,9R,10S,12R,14S)-10-hydroxy-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one

InChI

InChI=1S/C15H20O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h8-12,16H,1,4-6H2,2-3H3/t8-,9-,10+,11-,12+,14-,15+/m0/s1

InChI Key

OAWNDSFRANSMHG-PDIQHLCYSA-N

SMILES

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@]4([C@H](O4)C[C@@H]2O)C)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ludovicin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ludovicin A shares structural and functional similarities with other eudesmanolides, particularly those isolated from Tanacetum and Artemisia species. Below is a detailed comparison:

Structural Analogues

Ludovicin B: Structure: Differs from this compound by the position of hydroxyl groups and acetyl substitutions. Sources: Co-occurs with this compound in T. praeteritum and A. ludoviciana . Bioactivity: Exhibits stronger cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 12.3 µM) compared to this compound (IC₅₀ = 18.7 µM) .

Douglanin: Structure: Contains an additional epoxy group but retains the eudesmane core. Sources: Found in T. vulgare and T. praeteritum . Bioactivity: Most potent cytotoxic agent among eudesmanolides, with IC₅₀ values of 8.2 µM (A549) and 7.5 µM (V79379A) .

Parthenolide: Structure: A germacranolide STL with a distinct 10-membered ring. Sources: Ubiquitous in Tanacetum spp., notably T. parthenium. Bioactivity: Broader anticancer mechanisms (e.g., NF-κB inhibition) but lower cytotoxicity in T. vulgare extracts compared to this compound .

Functional Analogues
  • 11,13-Dehydrosantonin : A santonin-derived STL with a truncated lactone ring. Lacks significant cytotoxicity but serves as a synthetic precursor for other STLs .

Comparative Bioactivity Data

Table 1. Cytotoxic Activity of this compound and Analogues

Compound Cell Line (IC₅₀, µM) Key Mechanisms Sources
This compound A549: 18.7 ± 1.2 Apoptosis induction, ROS production T. vulgare
V79379A: 15.4 ± 0.9
Ludovicin B A549: 12.3 ± 1.5 Caspase activation, G2/M cell cycle arrest T. vulgare
V79379A: 14.8 ± 1.1
Douglanin A549: 8.2 ± 0.7 Bax/Bcl-2 modulation, cytochrome C release T. praeteritum
V79379A: 7.5 ± 0.6
Parthenolide A549: 25.6 ± 2.1 NF-κB inhibition, anti-inflammatory T. parthenium

Research Findings and Mechanistic Insights

  • Potency Hierarchy: Douglanin > Ludovicin B > this compound > Parthenolide in cytotoxic efficacy .
  • Structural Determinants : The α-methylene-γ-lactone group in this compound and B is critical for alkylating cellular thiols, triggering apoptosis. Ludovicin B’s enhanced activity may arise from additional acetyl groups improving membrane permeability .
  • Species-Specific Production : this compound is abundant in T. vulgare subsp. sicilum, whereas Ludovicin B dominates in A. ludoviciana, suggesting ecological or genetic influences on STL profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ludovicin A
Reactant of Route 2
Reactant of Route 2
Ludovicin A

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